

Application Notes and Protocols for LEI-106 in Mouse Models

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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

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These application notes provide a comprehensive overview of **LEI-106**, a potent inhibitor of soluble epoxide hydrolase (sEH), for use in preclinical mouse models. The protocols detailed below are based on established methodologies for sEH inhibitors and are intended to serve as a guide for researchers initiating in vivo studies with **LEI-106**.

Introduction to LEI-106 and Soluble Epoxide Hydrolase (sEH)

LEI-106 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] EETs, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4] However, sEH rapidly hydrolyzes EETs to their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, **LEI-106** stabilizes the levels of beneficial EETs, thereby potentiating their protective effects. This mechanism of action makes sEH inhibitors like **LEI-106** promising therapeutic candidates for a range of conditions, including inflammatory diseases, neuropathic pain, cardiovascular disorders, and neurodegenerative diseases.[1][2][3]

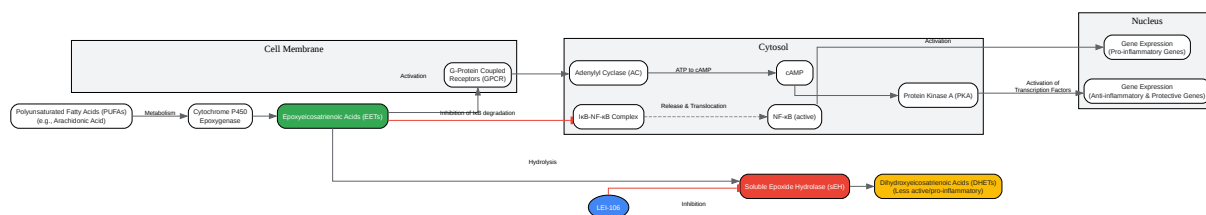
Quantitative Data Summary

The following table summarizes typical dosage ranges and pharmacokinetic parameters for sEH inhibitors in mouse models, which can be used as a starting point for studies with **LEI-106**. It is crucial to perform dose-response studies to determine the optimal dosage of **LEI-106** for a specific mouse model and therapeutic indication.

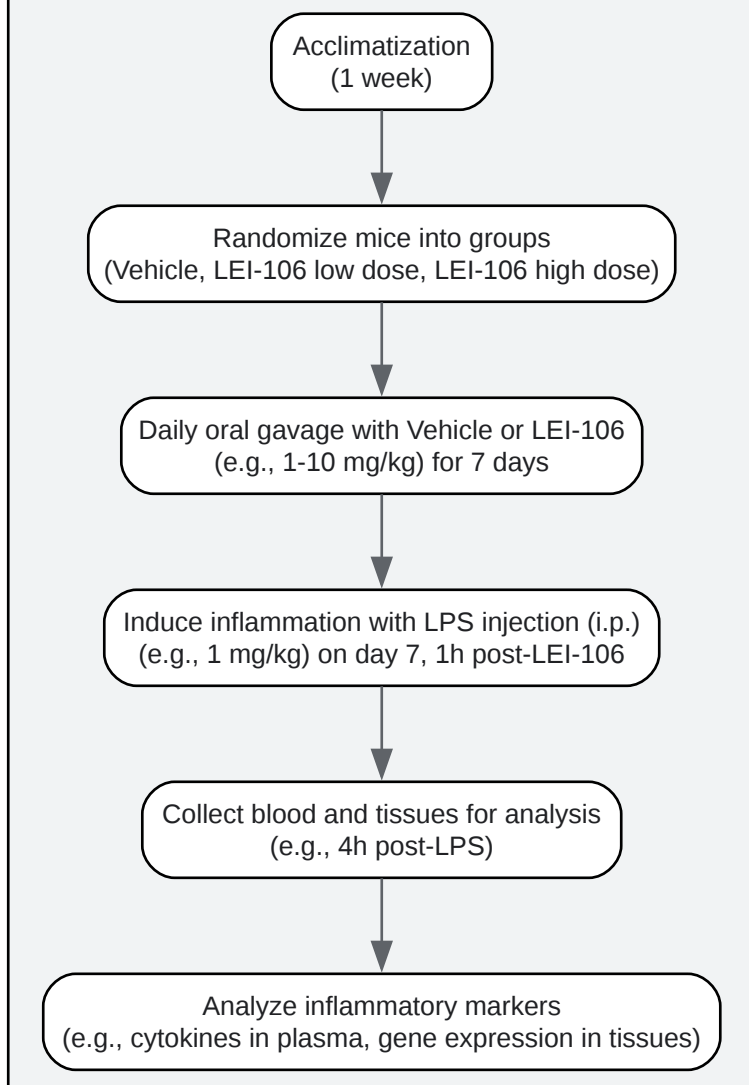
Parameter	sEH Inhibitor (Example)	Mouse Model	Dosage	Route of Administration	Key Findings	Reference
Dosage	TPPU	Alzheimer's Disease (5XFAD)	1 mg/kg/day	Oral Gavage	Reduced neuroinflammation and improved cognitive function.	[5][6]
Dosage	t-AUCB	Inflammation	0.1 mg/kg	s.c. injection	Pharmacokinetic profiling.	[7]
Pharmacokinetics	t-AUCB	CFW Mice	0.1, 0.3, 1 mg/kg	Oral Gavage	Tmax ~30 min. Cmax above IC50 at all doses.	[7]
Pharmacokinetics	APAU	CFW Mice	0.1, 0.3, 1 mg/kg	Oral Gavage	Tmax ~30 min. Cmax above IC50 at all doses.	[7]
Pharmacokinetics	TPAU	CFW Mice	0.1, 0.3, 1 mg/kg	Oral Gavage	Slower absorption, Tmax ~4 h.	[7]

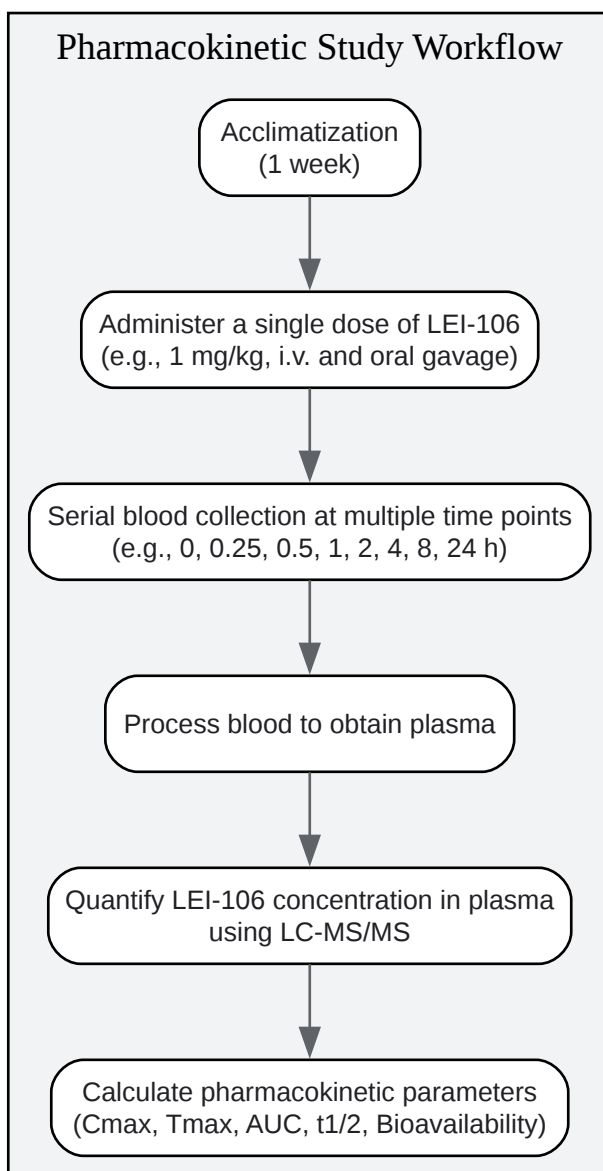
Signaling Pathways of sEH Inhibition

The inhibition of sEH by **LEI-106** leads to the accumulation of EETs, which in turn modulate multiple downstream signaling pathways to exert their anti-inflammatory and protective effects.



Experimental Workflow for Oral Administration





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